6-Ethyl-8-fluorophenanthridine
Description
Historical Trajectories and Renewed Academic Interest in Phenanthridine (B189435) Scaffolds
The journey of phenanthridine chemistry began in the late 19th century, with its initial synthesis marking a significant achievement in heterocyclic chemistry. For many years, research into phenanthridine and its derivatives progressed steadily, uncovering a range of biological activities and potential applications. However, the turn of the 21st century has witnessed a significant resurgence in academic interest in these compounds. This renewed focus is driven by the discovery of new, potent biological activities, including antitumor and antiparasitic properties, found in naturally occurring and synthetic phenanthridine alkaloids. amazonaws.com Modern synthetic methodologies, such as transition metal-catalyzed reactions and photochemical syntheses, have also played a crucial role, offering more efficient and versatile routes to a wide array of phenanthridine derivatives. amazonaws.comgoogle.com
Structural Classification and Nomenclature of Phenanthridine Derivatives
Phenanthridine, with the chemical formula C₁₃H₉N, is a tricyclic heteroaromatic compound. semanticscholar.org Its structure can be described as a fusion of two benzene (B151609) rings and a pyridine (B92270) ring. rsc.org The numbering of the atoms in the phenanthridine ring system follows a standardized convention to ensure clarity and consistency in nomenclature.
Derivatives of phenanthridine are classified based on the nature and position of the substituents attached to this core scaffold. These substituents can range from simple alkyl and halogen groups to more complex functional moieties. The naming of these derivatives follows IUPAC nomenclature rules, where the substituent's name, preceded by its locant (the number of the carbon atom to which it is attached), is added as a prefix to the parent name "phenanthridine". For instance, in the case of the subject compound, "6-Ethyl-8-fluorophenanthridine," the name clearly indicates an ethyl group at position 6 and a fluorine atom at position 8 of the phenanthridine ring.
Phenanthridine and its derivatives are part of a larger family of nitrogen-containing heterocyclic compounds, which includes other important classes such as quinolines, isoquinolines, and acridines. The specific arrangement of the fused rings in phenanthridine distinguishes it from its isomers and imparts unique chemical and physical properties.
Significance of Fluorine and Alkyl Substituents in Heterocyclic Compound Research
The introduction of fluorine atoms and alkyl groups into heterocyclic scaffolds is a widely employed strategy in medicinal chemistry and materials science to modulate the properties of the parent compound. unifiedpatents.comresearchgate.net
Fluorine Substituents: The incorporation of fluorine can dramatically alter a molecule's physical, chemical, and biological properties. Due to its high electronegativity, fluorine can influence the electron distribution within the molecule, affecting its reactivity, basicity, and metabolic stability. unifiedpatents.com In the context of drug design, fluorination can enhance a compound's lipophilicity, improving its ability to cross cell membranes, and can block metabolic pathways, thereby increasing its bioavailability and in vivo half-life. For instance, the presence of a fluorine atom on the phenanthridine ring can influence the electronic properties of the molecule, potentially enhancing its biological activity or tuning its photophysical characteristics for applications in materials science.
Alkyl Substituents: Alkyl groups, such as the ethyl group in this compound, are non-polar hydrocarbon chains. Their introduction can impact a molecule's steric profile and lipophilicity. The size and position of the alkyl group can influence how the molecule interacts with biological targets, such as enzymes or receptors. In many cases, the presence of an alkyl group at a specific position is crucial for a compound's biological activity. For example, the ethyl group at the 6-position of the phenanthridine core can play a significant role in its interactions with other molecules. The synthesis of various 6-alkyl-substituted phenanthridines has been a subject of research, highlighting the importance of this particular substitution pattern.
Contextualizing this compound within the Broader Phenanthridine Chemical Space
This compound emerges as a molecule of interest primarily as a synthetic intermediate. Its structure combines the electronic influence of a fluorine atom at the 8-position with the steric and lipophilic contribution of an ethyl group at the 6-position. While not extensively studied as a standalone compound, its role in the synthesis of more complex molecules underscores its importance in the exploration of the broader phenanthridine chemical space.
A notable application of this compound is its use as a precursor in the synthesis of substituted dihydrophenanthridinesulfonamides. google.com These resulting compounds have been investigated for their potential to regulate inflammatory processes, specifically by interfering with the transcription factor NF-κB, which is involved in the synthesis of the pro-inflammatory cytokine IL-6. google.com This positions this compound as a key building block in the development of potential therapeutic agents.
The synthesis of this compound itself can be approached through various modern synthetic strategies that have been developed for the broader class of 6-substituted phenanthridines. These methods often involve transition metal-catalyzed cross-coupling and cyclization reactions. The presence of the fluorine atom and the ethyl group on the phenanthridine core makes it a valuable scaffold for further chemical modifications, allowing for the generation of a diverse library of derivatives for biological screening and materials science applications.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H12FN |
|---|---|
Molecular Weight |
225.26 g/mol |
IUPAC Name |
6-ethyl-8-fluorophenanthridine |
InChI |
InChI=1S/C15H12FN/c1-2-14-13-9-10(16)7-8-11(13)12-5-3-4-6-15(12)17-14/h3-9H,2H2,1H3 |
InChI Key |
MIUNNGPGIFZPAO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C3=C1C=C(C=C3)F |
Origin of Product |
United States |
Synthetic Methodologies for 6 Ethyl 8 Fluorophenanthridine and Analogous Phenanthridine Derivatives
Classical and Contemporary Approaches to Phenanthridine (B189435) Core Synthesis
The construction of the phenanthridine framework has evolved from classical high-temperature reactions to modern, more efficient catalytic methods. The most common and attractive strategies involve the intramolecular cyclization of suitably functionalized biaryl precursors to form the central ring through C–C or C–N bond formation. beilstein-journals.orgnih.gov
Intramolecular Cyclization Strategies
Intramolecular cyclization represents a cornerstone in phenanthridine synthesis. This approach typically involves the formation of the central six-membered ring from a biaryl precursor that already contains the two outer aromatic rings.
Historically, methods like the Pictet–Hubert and Morgan–Walls reactions involved the dehydrative cyclization of acyl-O-aminobiphenyls at very high temperatures. beilstein-journals.orgnih.gov More contemporary methods have been developed to achieve this transformation under milder conditions, often employing transition metal catalysts or ionic liquids. beilstein-journals.org
A versatile strategy involves the intramolecular cyclization of biaryl oximes, which allows for the formation of a new C–N bond. For instance, the Fe(III)-catalyzed intramolecular cyclization of O-acetyloximes has been explored, although this method was initially limited to ketoximes, yielding only 6-substituted phenanthridines. beilstein-journals.orgnih.gov
Radical-Mediated Cyclization and Insertion Reactions
Radical-mediated reactions have emerged as powerful tools for the synthesis of phenanthridines, often proceeding under mild conditions with high functional group tolerance. beilstein-journals.org
A notable radical-based approach involves the insertion of an isonitrile group followed by cyclization. researchgate.netacs.orgnih.gov In this type of reaction, a radical species adds to the isonitrile carbon of a 2-isocyanobiphenyl derivative, generating an imidoyl radical. This intermediate then undergoes intramolecular cyclization onto the adjacent aromatic ring. Subsequent oxidation and deprotonation lead to the formation of the aromatic phenanthridine core. nih.gov
For example, difluoromethylborates can serve as a source of difluoromethyl radicals, which react with 2-isocyanobiphenyls to yield 6-(difluoromethyl)phenanthridines. nih.gov This process highlights the utility of radical isonitrile insertion for installing substituents at the 6-position of the phenanthridine ring.
A variety of radical precursors can be employed in these cascade reactions, allowing for the introduction of diverse functionalities at the 6-position. Visible-light photoredox catalysis has also been successfully applied to initiate these radical insertion/cyclization cascades under very mild conditions. rsc.org
The general mechanism for this process is outlined below:
| Step | Description |
| 1. Radical Generation | A radical is generated from a suitable precursor (e.g., via oxidation or photoredox catalysis). |
| 2. Radical Addition | The generated radical adds to the isonitrile carbon of a 2-isocyanobiphenyl. |
| 3. Imidoyl Radical Formation | An imidoyl radical intermediate is formed. |
| 4. Intramolecular Cyclization | The imidoyl radical undergoes intramolecular cyclization onto the adjacent aryl ring. |
| 5. Oxidation and Aromatization | The resulting cyclohexadienyl-type radical is oxidized and then deprotonated to afford the final phenanthridine product. |
Photochemical methods provide an alternative avenue for generating radicals to initiate phenanthridine synthesis. UV irradiation of readily synthesized biphenyl-2-carbaldehyde O-acetyl oximes can lead to the formation of phenanthridines. beilstein-journals.orgnih.gov This reaction is believed to proceed through the homolytic cleavage of the N–O bond to form an iminyl radical, which then undergoes intramolecular cyclization. beilstein-journals.orgnih.gov
A key aspect of some of these photoinduced reactions is the potential for a methoxy (B1213986) group to act as a leaving group, which is an uncommon but effective strategy for aromatization. beilstein-journals.org For this to be efficient, the presence of an additional electron-donating group, such as another methoxy group, is often required to stabilize the radical or radical cation intermediate. beilstein-journals.org
Visible light-mediated approaches, often employing a photocatalyst, have also been developed for the synthesis of 6-alkylated phenanthridines from biphenyl (B1667301) isocyanides and alkyl bromides. nih.gov These reactions proceed under mild conditions and demonstrate the versatility of photoinduced radical processes. nih.gov
Metal-Catalyzed Coupling and Cyclization Reactions
Transition metal catalysis, particularly with palladium, has significantly advanced the synthesis of phenanthridines, enabling the construction of complex derivatives with high efficiency and selectivity. beilstein-journals.orgnih.gov
Palladium catalysts are widely used to facilitate the construction of the phenanthridine skeleton through various C-H activation and cross-coupling strategies.
One approach involves a sequential palladium-catalyzed C-H functionalization of readily available starting materials. beilstein-journals.orgnih.gov For instance, the ortho-C–H bond of a benzylpicolinamide can be arylated with an aryl iodide. The resulting biaryl compound can then undergo a palladium-catalyzed intramolecular dehydrogenative C–H amination to form a dihydrophenanthridine, which can be subsequently oxidized to the corresponding phenanthridine. beilstein-journals.orgnih.gov
Another powerful palladium-catalyzed method is the decarboxylative annulation of 2-iodobenzimines with 2-halobenzoic acids. rsc.org This reaction proceeds via a Pd(II) transmetalation pathway and is facilitated by a base such as cesium carbonate, which plays a crucial role in the rate-determining C–H bond activation step. rsc.org
The choice of palladium catalyst and ligands can be critical for the success of these reactions. For example, in the synthesis of phenanthridin-6(5H)-ones from N-substituted 2-bromobenzamides and 2-bromobenzoic acids, Pd(OAc)₂ in combination with a phosphine (B1218219) ligand like PPh₃ was found to be highly effective. nih.gov
A one-pot Suzuki coupling followed by condensation has also been developed for the synthesis of phenanthridines. This method involves the reaction of an ortho-aminobenzeneboronic acid with an ortho-bromobenzaldehyde in the presence of a palladium catalyst. scispace.com
The following table summarizes some examples of palladium-catalyzed phenanthridine syntheses:
| Starting Materials | Catalyst System | Product Type | Reference |
| Benzylpicolinamide and Aryl Iodide | Pd(OAc)₂ | Phenanthridine | beilstein-journals.orgnih.gov |
| 2-Iodobenzimine and 2-Halobenzoic Acid | Pd(OAc)₂ | Phenanthridine | rsc.org |
| N-Substituted 2-Bromobenzamide and 2-Bromobenzoic Acid | Pd(OAc)₂ / PPh₃ | Phenanthridin-6(5H)-one | nih.gov |
| o-Aminobenzeneboronic Acid and o-Bromobenzaldehyde | Pd(OAc)₂ / PPh₃ | Phenanthridine | scispace.com |
Rhodium-Catalyzed Approaches
Rhodium-catalyzed reactions have emerged as powerful tools for the construction of the phenanthridine core, offering pathways that are often characterized by high efficiency and selectivity. cem.de One of the prominent methods involves the [2+2+2] cycloaddition of alkynes. cem.de This approach typically utilizes a rhodium catalyst to mediate the cyclotrimerization of a diyne with a nitrile or an alkyne, which can be envisioned for the assembly of a phenanthridine skeleton. For the synthesis of a 6-ethyl-8-fluorophenanthridine analogue, a suitably substituted biphenyl diyne could be reacted with propyne, which, after the cycloaddition, would provide the ethyl group at the 6-position.
Another significant rhodium-catalyzed methodology is based on C-H bond activation and annulation. mdpi.com These reactions often proceed via a chelation-assisted mechanism, where a directing group on one of the precursors guides the rhodium catalyst to activate a specific C-H bond for subsequent coupling and cyclization to form the phenanthridine ring system. mdpi.comnih.gov The versatility of these methods allows for the synthesis of a wide array of substituted phenanthridines by varying the coupling partners. nih.gov
| Catalyst System | Reaction Type | Key Features |
| [Rh(cod)2]BF4/dppe | C-C Bond Cleavage/Annulation | Utilizes biphenylene (B1199973) and nitriles under microwave irradiation. |
| [Cp*RhCl2]2/AgNTf2/Cu(OAc)2 | Double C-H Annulation | Reaction of aryl oxadiazoles (B1248032) with diazo compounds. |
| Rh(I) complexes | [4+2] Annulation | Cycloaddition of furan-fused cyclobutanones with alkynes. |
Targeted Introduction of Fluorine onto the Phenanthridine Scaffold
The introduction of fluorine into organic molecules can significantly modulate their physicochemical and biological properties. Several strategies have been developed for the fluorination of the phenanthridine scaffold, with a focus on achieving regioselectivity.
Strategies for Fluorination at the 8-Position (e.g., via Aryl-Substituted Difluoromethylborates)
While direct C-F bond formation at the 8-position is a primary goal, a related strategy involves the introduction of a difluoromethyl group (CF2H), which can also serve as a bioisostere for other functional groups. Research has shown that aryl-substituted difluoromethylborates can be utilized to generate a difluoromethyl radical (•CF2H) through oxidation. acs.org This radical can then be trapped by an isonitrile group, leading to an imidoyl radical that subsequently undergoes intramolecular cyclization to form a 6-(difluoromethyl)phenanthridine. acs.org Although this method targets the 6-position, the principle of generating a fluorinated radical for subsequent cyclization provides a potential pathway for accessing fluorinated phenanthridines. Adapting this strategy for fluorination at the 8-position would require the synthesis of a precursor where the radical cyclization is directed to form the C-C bond at the desired location.
Direct C-H Fluorination Methodologies for Phenanthridines
Direct C-H fluorination represents an atom-economical approach to introduce fluorine onto the phenanthridine core. Transition-metal-catalyzed methods, particularly with palladium, have been developed for the ortho-fluorination of various aromatic and heterocyclic compounds. nih.gov These reactions often employ a directing group to achieve high regioselectivity. For an 8-fluorophenanthridine, a directing group at a suitable position could guide the fluorinating agent to the C-8 position. Electrophilic fluorinating reagents, such as N-fluorobenzenesulfonimide (NFSI), are commonly used in these transformations. nih.gov
Photoredox catalysis has also emerged as a mild and efficient method for direct C-H fluorination of arenes and heteroarenes. mdpi.com This approach utilizes a photocatalyst that, upon light absorption, can initiate a radical-based fluorination process. The regioselectivity of such reactions can be influenced by the electronic properties of the substrate.
Incorporation of Fluorine through Precursor Modification
An alternative to direct fluorination of the pre-formed phenanthridine ring is the synthesis of the scaffold from fluorine-containing precursors. This approach ensures the position of the fluorine atom is determined from the outset. One such strategy involves the oxidative photocyclization of fluorinated stilbene-like molecules, such as aromatic Schiff bases. acs.org Another powerful method is the cyclization of 2-isocyanobiphenyls. By starting with a 2-isocyanobiphenyl that already contains a fluorine atom at the desired position on one of the phenyl rings, subsequent radical-induced or metal-catalyzed cyclization can yield the corresponding fluorinated phenanthridine. acs.org For the synthesis of 8-fluorophenanthridine, a 2-isocyano-4'-fluorobiphenyl would be a suitable precursor.
| Method | Reagents/Conditions | Outcome |
| Radical Difluoromethylation | Aryl-substituted difluoromethylborates, Ag2O/K2S2O8 | 6-(Difluoromethyl)phenanthridine |
| Pd-Catalyzed C-H Fluorination | Pd(OAc)2, NFSI, directing group | Regioselective C-F bond formation |
| Precursor Cyclization | Fluorinated 2-isocyanobiphenyl, radical initiator or metal catalyst | Fluorinated phenanthridine |
Regioselective Functionalization for Ethyl Group Introduction at the 6-Position
The introduction of an ethyl group at the 6-position of the phenanthridine ring can be achieved through several regioselective methods. One common strategy involves the reaction of 2-isocyanobiphenyls with a source of ethyl radicals. For instance, an iron-catalyzed oxidative reaction using aliphatic aldehydes, such as propionaldehyde, can serve as a source of ethyl radicals for addition to the isocyanide, followed by cyclization to form the 6-ethylphenanthridine. cem.de
A convergent synthesis involves the anionic ring closure of 2-(2-fluorophenyl)benzonitrile. acs.orgnih.gov In this approach, the addition of an organometallic reagent, such as ethyllithium (B1215237) or an ethyl Grignard reagent, to the cyano group generates an intermediate that undergoes intramolecular nucleophilic aromatic substitution of the fluorine atom to yield the 6-ethylphenanthridine. acs.orgnih.gov This method is highly regioselective for the introduction of the substituent at the 6-position.
Photoredox catalysis also provides a route for the synthesis of 6-alkylated phenanthridines through a neutral somophilic isocyanide insertion mechanism. researchgate.net
| Method | Key Reagents | Position of Ethylation |
| Iron-Catalyzed Radical Cyclization | 2-Isocyanobiphenyl, Propionaldehyde, Fe catalyst | 6-position |
| Anionic Ring Closure | 2-(2-Fluorophenyl)benzonitrile, Ethyllithium | 6-position |
| Photoredox Isocyanide Insertion | 2-Isocyanobiphenyl, Ethyl radical precursor, Photocatalyst | 6-position |
Microwave-Assisted Synthesis in Phenanthridine Chemistry
Microwave irradiation has been widely adopted in organic synthesis to accelerate reaction rates, improve yields, and sometimes enhance selectivity. nih.gov The synthesis of phenanthridine derivatives has significantly benefited from this technology. For example, the rhodium-catalyzed [2+2+2] cycloaddition for the formation of the phenanthridine core has been shown to proceed with substantially enhanced yields in shorter reaction times under microwave heating compared to conventional heating methods. cem.de
Microwave-assisted synthesis is also effective for radical-based reactions. A rapid synthesis of phenanthridine derivatives has been developed through the radical insertion/cyclization of biphenyl isocyanides with compounds containing a C(sp3)-H bond adjacent to a heteroatom under microwave irradiation. acs.orgacs.orgnih.gov This method offers a broad substrate scope and good to excellent yields in significantly reduced reaction times. acs.org The efficiency of microwave heating is attributed to its ability to directly and rapidly heat the polar reaction components, leading to faster reaction kinetics. cem.de
| Reaction Type | Advantage of Microwave Assistance |
| Rh-catalyzed [2+2+2] Cycloaddition | Increased yields and reduced reaction times. |
| Radical Insertion/Cyclization | Rapid synthesis with good to excellent yields. |
| Suzuki Coupling/Condensation | One-pot synthesis of phenanthridine derivatives. |
Green Chemistry Considerations in Phenanthridine Synthesis
A significant trend in the green synthesis of phenanthridines is the move away from stoichiometric reagents and heavy metal catalysts, which are often toxic and generate significant waste. Traditional methods frequently rely on palladium-catalyzed cross-coupling reactions. While effective, these methods can be expensive and environmentally problematic due to the use of a precious metal catalyst. rsc.org
To address these issues, researchers are exploring several greener alternatives:
Transition-Metal-Free Synthesis: A growing area of interest is the development of synthetic routes that avoid the use of any metal catalysts. These methods often employ radical-based reactions, which can be initiated by organic molecules or photochemical processes. mdpi.com For instance, the use of simple reagents like potassium tert-butoxide (KOt-Bu) has been shown to facilitate intramolecular C-H arylation to form the phenanthridine core. mdpi.com
Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool in green organic synthesis. This technique utilizes light energy to drive chemical reactions, often under mild conditions and with high selectivity. In the context of phenanthridine synthesis, photocatalytic methods can enable the formation of the core structure through radical cyclization pathways, often using air as a sustainable oxidant. rsc.org
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times, improve yields, and reduce the formation of byproducts compared to conventional heating methods. This technology offers a more energy-efficient approach to phenanthridine synthesis.
Solvent Selection: The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest portion of waste in a chemical process. The ideal solvent should be non-toxic, biodegradable, and derived from renewable resources. In phenanthridine synthesis, a shift towards more polar and less hazardous solvents is being observed. rsc.org In some cases, solvent-free (neat) reaction conditions have been developed, completely eliminating solvent-related waste.
Evaluating the "Greenness" of a Synthesis: Key Metrics
To quantitatively assess the environmental performance of different synthetic routes, several metrics are employed:
Atom Economy: This metric, developed by Barry Trost, calculates the proportion of reactant atoms that are incorporated into the final desired product. A higher atom economy indicates a more efficient and less wasteful process. Addition reactions, for example, have a theoretical atom economy of 100%.
Environmental Factor (E-Factor): Introduced by Roger Sheldon, the E-factor is the ratio of the mass of waste generated to the mass of the desired product. A lower E-factor signifies a greener process. The ideal E-factor is zero. The pharmaceutical industry has historically had high E-factors, often ranging from 25 to over 100, due to complex multi-step syntheses.
The table below provides a hypothetical comparison of different synthetic approaches to a phenanthridine derivative, illustrating how green chemistry metrics can be used to evaluate their sustainability.
| Synthetic Method | Catalyst | Solvent | Atom Economy (%) | E-Factor (kg waste/kg product) | Key Green Advantages |
| Traditional (e.g., Bischler-Napieralski) | Stoichiometric acid (e.g., PPA, POCl₃) | High-boiling organic | Low | High | Well-established |
| Palladium-Catalyzed Cross-Coupling | Palladium complex | Organic (e.g., Toluene, DMF) | Moderate | Moderate | High yields and functional group tolerance |
| Transition-Metal-Free Radical Cyclization | Radical initiator (e.g., AIBN) or base (e.g., KOt-Bu) | Greener organic or solvent-free | High | Low | Avoids toxic metals, often milder conditions |
| Visible-Light Photocatalysis | Organic dye or metal complex | Benign (e.g., Acetonitrile, DMSO) | High | Low | Uses light as a renewable energy source, mild conditions |
This table is illustrative and the values can vary significantly depending on the specific substrates and reaction conditions.
The continuous development and application of these green chemistry principles are essential for the future of pharmaceutical manufacturing, ensuring that the synthesis of vital compounds like this compound and its analogs can be achieved in a manner that is both efficient and environmentally responsible.
Advanced Spectroscopic Characterization Techniques for Phenanthridine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for Structural Assignment
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, a detailed map of the molecular framework, including connectivity and spatial relationships, can be assembled.
¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For 6-ethyl-8-fluorophenanthridine, the spectrum is expected to show distinct signals for the aromatic protons on the phenanthridine (B189435) core and the aliphatic protons of the ethyl group.
The aromatic region would likely display a series of multiplets due to spin-spin coupling between adjacent protons. The fluorine atom at the C-8 position will further complicate these signals, introducing ¹H-¹⁹F coupling. Based on data for analogous compounds like 6-cyclohexyl-8-fluorophenanthridine, the proton at C-7 is expected to be a doublet of doublets due to coupling with the fluorine at C-8 and the proton at C-9. rsc.org The chemical shifts are influenced by the electron-donating nature of the ethyl group and the electron-withdrawing effect of the fluorine atom and the imine nitrogen.
The ethyl group at C-6 will present a characteristic A₂B₃ spin system, appearing as a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, a result of coupling with each other.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-1, H-2, H-3, H-4 | 7.70 - 8.60 | m | - |
| H-5 | 8.10 - 8.30 | m | - |
| H-7 | 8.00 - 8.20 | dd | J(H-F) ≈ 8.5, J(H-H) ≈ 2.5 |
| H-9 | 8.50 - 8.70 | d | J(H-H) ≈ 9.0 |
| H-10 | 7.80 - 8.00 | m | - |
| -CH₂- (ethyl) | 3.00 - 3.30 | q | J(H-H) ≈ 7.5 |
| -CH₃ (ethyl) | 1.30 - 1.50 | t | J(H-H) ≈ 7.5 |
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal. In this compound, all 15 carbon atoms are unique and should, in principle, be observable. The chemical shifts will be characteristic of their environment (aromatic, aliphatic, or attached to heteroatoms).
The carbon atoms of the phenanthridine core will resonate in the downfield region (typically 110-160 ppm). The C-8 carbon, being directly attached to the fluorine atom, will exhibit a large C-F coupling constant, appearing as a doublet. Other carbons in proximity to the fluorine atom (C-7, C-9, C-6a, C-10a) may show smaller long-range C-F couplings. The signal for C-6 will be influenced by the attached ethyl group and the imine nitrogen. The carbons of the ethyl group will appear in the upfield region of the spectrum.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aromatic Carbons | 115 - 165 |
| C-8 | 160 - 164 (doublet, ¹JCF) |
| Aliphatic -CH₂- | 25 - 30 |
| Aliphatic -CH₃ | 12 - 16 |
¹⁹F NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. Since ¹⁹F has a nuclear spin of ½ and a high natural abundance, sharp signals with a wide chemical shift range are typically observed, making it an excellent tool for structural confirmation.
For this compound, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Based on data for related compounds like methyl 8-fluorophenanthridine-6-carboxylate and methyl 3-fluorophenanthridine-6-carboxylate, the chemical shift for the fluorine at the C-8 position is anticipated to be in the range of -105 to -115 ppm (relative to a standard like CFCl₃). rsc.org This signal would likely appear as a multiplet due to coupling with the adjacent aromatic protons, primarily H-7 and H-9.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns. chemguide.co.uk
For this compound (C₁₅H₁₂FN), the exact molecular weight can be calculated, and a high-resolution mass spectrometry (HRMS) experiment would confirm the elemental composition. The nominal molecular weight is 225.26 g/mol . The mass spectrum would show a prominent molecular ion peak (M⁺) at m/z = 225.
The fragmentation pattern provides crucial structural information. The ethyl group represents a likely point of initial fragmentation. Cleavage of the bond between the phenanthridine ring and the ethyl group would result in the loss of an ethyl radical (•CH₂CH₃, 29 mass units), leading to a significant fragment ion at m/z = 196. Alternatively, loss of a methyl radical (•CH₃, 15 mass units) from the ethyl group would produce a fragment at m/z = 210. libretexts.orgmsu.edu Further fragmentation of the phenanthridine ring system can also occur.
Predicted Mass Spectrometry Data for this compound
| m/z Value | Predicted Ion Identity | Significance |
| 225 | [C₁₅H₁₂FN]⁺ | Molecular Ion (M⁺) |
| 210 | [M - CH₃]⁺ | Loss of a methyl radical |
| 196 | [M - C₂H₅]⁺ | Loss of an ethyl radical (likely a major fragment) |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. mdpi.com The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features.
Key expected absorptions include:
Aromatic C-H stretching: Above 3000 cm⁻¹.
Aliphatic C-H stretching: Just below 3000 cm⁻¹ for the ethyl group.
C=C and C=N stretching: In the 1500-1650 cm⁻¹ region, characteristic of the aromatic and imine systems.
C-F stretching: A strong absorption typically found in the 1000-1300 cm⁻¹ region.
C-H bending: Out-of-plane bending vibrations for the substituted benzene (B151609) rings in the 700-900 cm⁻¹ region, which can provide information about the substitution pattern. docbrown.info
Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3050 - 3100 | C-H Stretch | Aromatic |
| 2850 - 2970 | C-H Stretch | Aliphatic (Ethyl) |
| 1620 - 1650 | C=N Stretch | Imine |
| 1500 - 1600 | C=C Stretch | Aromatic Ring |
| 1100 - 1250 | C-F Stretch | Aryl-Fluoride |
| 750 - 850 | C-H Bend | Aromatic (Out-of-plane) |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Probing
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within the molecule. This technique is particularly useful for analyzing compounds with conjugated systems, such as the phenanthridine core. The spectrum is characterized by the wavelength of maximum absorbance (λ_max).
Theoretical and Computational Investigations of 6 Ethyl 8 Fluorophenanthridine
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of 6-Ethyl-8-fluorophenanthridine. nih.gov These calculations can predict a variety of molecular properties that govern the compound's reactivity.
Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). chimicatechnoacta.ru The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive.
Reactivity Prediction: Quantum chemical calculations provide descriptors that help in predicting the reactivity of this compound. These descriptors are derived from the electronic structure and can indicate the most probable sites for electrophilic and nucleophilic attacks.
Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the molecule's surface. nih.gov Regions with negative potential (electron-rich) are susceptible to electrophilic attack, while regions with positive potential (electron-poor) are prone to nucleophilic attack. For this compound, the nitrogen atom in the phenanthridine (B189435) ring is expected to be a region of negative potential, making it a likely site for interaction with electrophiles.
Fukui Functions: These functions provide a more quantitative measure of the reactivity at different atomic sites within the molecule. They help in identifying the specific atoms that are most likely to participate in chemical reactions.
Mulliken Atomic Charges: This analysis distributes the total molecular charge among the individual atoms, offering insights into the local electronic environment and potential reactive sites. nrel.gov
| Parameter | Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the ability to donate an electron. |
| LUMO Energy | -1.8 eV | Indicates the ability to accept an electron. |
| HOMO-LUMO Gap | 4.7 eV | Relates to chemical reactivity and stability. |
| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule. |
These computational approaches are essential for building a predictive understanding of the chemical behavior of this compound, guiding synthetic strategies and further investigations into its properties. rsc.org
Molecular Docking Simulations for Ligand-Receptor Interactions (Non-Clinical Context)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor), such as a protein. nih.gov In a non-clinical context, these simulations for this compound can help identify potential protein targets and elucidate the structural basis of their interactions.
The process involves placing the 3D structure of this compound into the binding site of a target receptor and calculating the binding affinity using a scoring function. nih.gov This allows for the virtual screening of large libraries of compounds against a specific target or, conversely, the screening of a single compound against multiple potential receptors. plos.org
Key aspects of molecular docking simulations include:
Receptor Preparation: This involves obtaining the 3D structure of the target receptor, often from a repository like the Protein Data Bank (PDB). The structure is then prepared by adding hydrogen atoms and assigning appropriate charges. plos.org
Ligand Preparation: The 3D structure of this compound is generated and optimized to its lowest energy conformation.
Docking Algorithm: Various algorithms, such as genetic algorithms, are used to explore the conformational space of the ligand within the receptor's binding site. plos.org
Scoring Function: A scoring function estimates the binding free energy of the ligand-receptor complex, allowing for the ranking of different binding poses. nih.gov
The results of molecular docking can reveal important information about the ligand-receptor interactions, such as:
Binding Mode: The specific orientation and conformation of this compound within the binding pocket.
Key Interacting Residues: The amino acid residues of the receptor that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand. mdpi.com
Binding Affinity: A predicted value that indicates the strength of the interaction between the ligand and the receptor.
Table 2: Illustrative Molecular Docking Results of a Phenanthridine Derivative with a Hypothetical Receptor (Note: This table is for illustrative purposes as specific docking studies for this compound were not available.)
| Receptor Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Hypothetical Kinase A | -8.5 | Tyr123, Leu45, Val67 | Hydrogen bond, Hydrophobic |
| Hypothetical GPCR B | -7.9 | Phe234, Trp156, Asp88 | Pi-pi stacking, Ionic |
These simulations are valuable for generating hypotheses about the potential biological targets of this compound, which can then be tested experimentally. nih.govnih.gov
In Silico Modeling of Structure-Activity Relationships (SAR)
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. researchgate.net In silico SAR modeling uses computational methods to establish these relationships, which can then be used to predict the activity of new, untested compounds. winona.edu
For this compound, an in silico SAR study would involve analyzing a set of structurally similar phenanthridine derivatives with known activities against a particular target. By comparing the structural features of these compounds with their activities, a predictive model can be built.
Common in silico SAR approaches include:
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the biological activity of a series of compounds with their physicochemical properties or molecular descriptors. These descriptors can include steric, electronic, and hydrophobic parameters.
Pharmacophore Modeling: A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. plos.org For this compound, a pharmacophore model would define the spatial arrangement of key features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic groups that are important for binding to a receptor.
3D-QSAR: Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate 3D QSAR models by relating the 3D fields (steric and electrostatic) of a set of aligned molecules to their biological activities.
An SAR study on phenanthridine derivatives might reveal, for instance, that the presence and position of the fluorine atom and the nature of the substituent at the 6-position are critical for activity. nih.gov This information can then be used to design new analogs of this compound with potentially improved properties. nih.govmdpi.com
Table 3: Hypothetical SAR Data for a Series of Phenanthridine Derivatives (Note: This table is illustrative and does not represent actual experimental data for this compound.)
| Compound | R1-substituent (Position 6) | R2-substituent (Position 8) | IC50 (µM) |
| 1 | -CH3 | -H | 15.2 |
| 2 | -CH2CH3 | -H | 10.8 |
| 3 | -CH3 | -F | 5.1 |
| 4 (this compound) | -CH2CH3 | -F | 2.5 |
This hypothetical data suggests that an ethyl group at position 6 and a fluorine atom at position 8 enhance the inhibitory activity.
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools for studying the dynamic behavior of molecules over time. mdpi.comnih.gov These methods provide insights into the flexibility of this compound and how it interacts with its environment, such as a solvent or a biological receptor. nih.gov
Conformational Analysis: This involves identifying the stable, low-energy conformations (or shapes) that a molecule can adopt by rotating around its single bonds. nih.govnih.gov For this compound, the rotation of the ethyl group is a key conformational variable. Understanding the preferred conformations is crucial as the biological activity of a molecule often depends on its ability to adopt a specific shape to fit into a receptor's binding site.
Molecular Dynamics (MD) Simulations: MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of their movements over time. mdpi.com An MD simulation of this compound, either in solution or bound to a receptor, can provide a wealth of information:
Conformational Flexibility: How the molecule's shape changes over time and which conformations are most populated.
Solvent Effects: How the surrounding water molecules or other solvent molecules interact with the compound.
Ligand-Receptor Stability: If the compound is simulated within a receptor's binding site, the simulation can assess the stability of the binding pose predicted by molecular docking and identify any conformational changes in the receptor upon ligand binding. nih.gov
Thermodynamic Properties: MD simulations can be used to calculate thermodynamic properties such as binding free energies, providing a more rigorous assessment of binding affinity than scoring functions used in docking.
Table 4: Key Parameters in a Typical Molecular Dynamics Simulation
| Parameter | Description | Typical Value/Choice |
| Force Field | A set of empirical energy functions and parameters used to calculate the potential energy of the system. | CHARMM, AMBER, GROMOS |
| Water Model | A model to represent the solvent molecules. | TIP3P, SPC/E |
| Simulation Time | The duration of the simulation. | Nanoseconds (ns) to microseconds (µs) |
| Ensemble | The statistical mechanical ensemble used (e.g., NVT, NPT). | NPT (constant number of particles, pressure, and temperature) |
The insights gained from conformational analysis and MD simulations are invaluable for a comprehensive understanding of the structure-function relationships of this compound at an atomic level. lammps.org
Structure Activity Relationship Sar Studies of Phenanthridine Derivatives in Academic Research Contexts
Correlating Substituent Effects (Ethyl and Fluoro) with Biological Activity in Model Systems
The biological activity of phenanthridine (B189435) derivatives can be significantly influenced by the nature and position of substituents on the core ring structure. While specific data on the 6-ethyl and 8-fluoro substituents of 6-Ethyl-8-fluorophenanthridine is not available, general principles of SAR for this class of compounds can be discussed. The ethyl group at the 6-position, a bulky and lipophilic substituent, could sterically influence the planarity of the molecule, which is a critical factor for intercalation into DNA or RNA. The fluorine atom at the 8-position, being a small and highly electronegative atom, can alter the electronic distribution of the phenanthridine ring system and potentially form hydrogen bonds with biological targets.
Phenanthridine derivatives are well-known for their ability to interact with nucleic acids, primarily through intercalation. This involves the insertion of the planar aromatic ring system between the base pairs of DNA or RNA. The stability of this interaction is governed by van der Waals forces, hydrogen bonding, and electrostatic interactions.
The presence of a bulky ethyl group at the 6-position could potentially hinder the classical intercalation mode. However, it might favor binding in the grooves of the nucleic acid or lead to a partial intercalation. The electron-withdrawing nature of the fluorine at the 8-position could modulate the electron density of the aromatic system, thereby influencing the stacking interactions with the nucleic acid bases.
Table 1: Hypothetical Impact of Substituents on Nucleic Acid Binding of this compound
| Substituent | Position | Potential Impact on Nucleic Acid Binding |
| Ethyl | 6 | Steric hindrance may affect intercalation depth and affinity. Increased lipophilicity could influence cellular uptake and localization. |
| Fluoro | 8 | Electron-withdrawing effect may alter stacking interactions. Potential for hydrogen bonding with nucleic acid functional groups. |
Phenanthridine derivatives can also interact with various proteins, including enzymes and transcription factors. The specificity and affinity of these interactions are dictated by the three-dimensional shape and electronic properties of the molecule.
SAR Focused on Agrochemically Relevant Biological Activities (e.g., Anti-Plant Virus Effects)
Phenanthridine derivatives have been investigated for their potential as agrochemicals, particularly as anti-plant virus agents. The mechanism of action is often related to the inhibition of viral replication or assembly.
Studies on related compounds have shown that substituents on the phenanthridine ring can significantly impact their antiviral activity. For instance, the presence of certain functional groups can enhance the binding to viral RNA or viral proteins. The ethyl and fluoro substituents of this compound would be expected to modulate its activity against plant viruses, although specific data is lacking. The lipophilicity of the ethyl group might enhance penetration through the plant cuticle and cell walls, while the fluoro group could influence binding to the viral target.
Table 2: Antiviral Activity of Representative Phenanthridine Derivatives against Tobacco Mosaic Virus (TMV)
| Compound | Substituents | Antiviral Activity (Inhibition %) |
| Phenanthridine | Unsubstituted | Data not available for direct comparison |
| Derivative A | Hypothetical | Example Value |
| Derivative B | Hypothetical | Example Value |
Note: This table is for illustrative purposes only, as specific data for this compound and directly comparable derivatives are not available.
Mechanistic Insights from SAR Studies (e.g., interference with viral assembly)
SAR studies of phenanthridine derivatives against plant viruses have suggested that these compounds can interfere with various stages of the viral life cycle. One proposed mechanism is the inhibition of viral assembly, where the compounds bind to the viral coat protein, preventing the formation of new virus particles. Another possible mechanism is the inhibition of viral RNA synthesis by interacting with the viral RNA-dependent RNA polymerase.
The specific contribution of the 6-ethyl and 8-fluoro substituents to the mechanism of action of this compound remains to be elucidated through dedicated research. The steric bulk of the ethyl group and the electronic properties of the fluoro group would likely play a crucial role in the interaction with the specific viral components.
Future Research Directions and Unexplored Avenues for 6 Ethyl 8 Fluorophenanthridine
Development of Novel and Sustainable Synthetic Routes
While classical methods for phenanthridine (B189435) synthesis, such as the Pictet-Hubert and Morgan-Walls reactions, are well-established, they often require harsh conditions and generate significant waste. The future of synthesizing 6-Ethyl-8-fluorophenanthridine and its derivatives lies in the development of more sustainable and efficient routes. Modern synthetic strategies that prioritize green chemistry principles are a key area for exploration.
Future research should focus on methods that minimize energy consumption, reduce the use of hazardous reagents, and improve atom economy. Promising approaches include:
Photocatalysis: Visible-light-mediated reactions offer a green alternative to traditional thermal methods. The use of organic dyes or ruthenium and iridium complexes as photosensitizers could enable the construction of the phenanthridine core under mild conditions. rsc.org Research could explore the photocatalytic cyclization of appropriately substituted 2-isocyanobiphenyls or other precursors to form the this compound skeleton. beilstein-journals.orgrsc.org
Electrosynthesis: Electrochemical methods provide a powerful tool for forging C-C and C-N bonds without the need for chemical oxidants or reductants. nih.govnih.gov The development of an electrochemical oxidative coupling or reductive cyclization strategy for the synthesis of this specific phenanthridine derivative would be a significant step towards a more sustainable chemical industry.
Transition-Metal-Free Reactions: While palladium-catalyzed cross-coupling and C-H activation reactions have been instrumental in synthesizing complex phenanthridines, the use of expensive and toxic heavy metals is a drawback. researchgate.netnih.gov Future work should investigate transition-metal-free pathways, such as radical-mediated cyclizations or reactions utilizing earth-abundant metal catalysts. researchgate.netresearchgate.net
Table 1: Comparison of Potential Sustainable Synthetic Routes
| Synthetic Strategy | Potential Advantages | Key Research Challenge |
| Photocatalysis | Mild reaction conditions, use of renewable energy, high functional group tolerance. | Development of efficient and recyclable photocatalysts. |
| Electrosynthesis | Avoids stoichiometric chemical oxidants/reductants, high selectivity. | Optimization of electrode materials and reaction conditions. |
| Metal-Free Reactions | Lower cost, reduced toxicity, simplified purification. | Discovery of new radical initiators and reaction pathways. |
Exploration of New Reactivity and Transformation Pathways
The reactivity of the this compound core is largely uncharted territory. The interplay between the electron-donating ethyl group and the electron-withdrawing fluorine atom, along with the inherent reactivity of the phenanthridine nucleus, provides a rich landscape for exploring novel chemical transformations.
Future investigations should aim to:
Selective C-H Functionalization: Direct C-H functionalization is a powerful strategy for modifying complex molecules without the need for pre-functionalized starting materials. Research into the selective activation of C-H bonds at various positions on the phenanthridine ring would allow for the introduction of new functional groups, leading to a diverse library of derivatives with potentially enhanced properties. researchgate.netresearchgate.net
Radical Chemistry: The introduction of substituents at the 6-position of phenanthridines via radical addition to 2-isocyanobiphenyls is a known strategy. researchgate.net Exploring the reactivity of the 6-ethyl group in this compound towards radical abstraction and subsequent functionalization could provide access to novel analogues.
Cycloaddition Reactions: The aromatic system of phenanthridine can participate in various cycloaddition reactions. Investigating the reactivity of this compound in [4+2] or other cycloadditions could lead to the synthesis of complex, polycyclic nitrogen-containing hydrocarbons with unique three-dimensional structures.
Advanced Computational Modeling for Predictive Research
Computational chemistry offers a powerful lens through which to predict and understand the properties and reactivity of molecules like this compound. The use of advanced modeling techniques can accelerate the discovery process and provide deep mechanistic insights, guiding experimental design.
Key areas for future computational research include:
Density Functional Theory (DFT) Studies: DFT calculations can be employed to predict the geometric and electronic structure of this compound. researchgate.net These studies can elucidate the influence of the ethyl and fluoro substituents on the molecule's frontier molecular orbitals, reactivity, and photophysical properties. nih.govpku.edu.cnrsc.org
Reaction Mechanism Elucidation: Computational modeling can be used to map out the potential energy surfaces of proposed synthetic routes and transformation pathways. This can help in optimizing reaction conditions and predicting the feasibility of new reactions.
Prediction of Spectroscopic and Photophysical Properties: Time-dependent DFT (TD-DFT) can be used to predict the absorption and emission spectra of this compound and its derivatives. This is particularly valuable for the rational design of new fluorescent probes and materials with tailored optical properties.
Discovery of Novel Academic Research Applications (e.g., chemical probes, catalyst ligands)
The unique structure of this compound makes it a promising candidate for a variety of applications in academic research, particularly in the development of specialized chemical tools.
Unexplored applications to be investigated:
Fluorescent Chemical Probes: Phenanthridine derivatives are known for their fluorescent properties and their ability to intercalate into DNA and RNA. nih.gov The specific substitution pattern of this compound could lead to novel photophysical properties, making it a candidate for development as a fluorescent probe. Research could focus on designing probes for specific biomolecules, such as proteins or enzymes, or for detecting particular ions or microenvironmental changes. beilstein-journals.orgrsc.orgnih.govresearchgate.net
Catalyst Ligands: The nitrogen atom in the phenanthridine ring can act as a coordination site for metal ions. While phenanthroline is a well-known ligand in coordination chemistry, the use of phenanthridine derivatives as ligands is less explored. labinsights.nlrsc.orgnih.gov Future research could investigate the coordination of this compound to transition metals and the catalytic activity of the resulting complexes in organic transformations.
Table 2: Potential Research Applications and Design Considerations
| Application Area | Key Molecular Feature | Design and Synthesis Goal |
| Fluorescent Probes | Rigid, planar aromatic system with potential for tunable fluorescence. | Introduce recognition moieties for specific analytes; optimize quantum yield and photostability. |
| Catalyst Ligands | Nitrogen lone pair for metal coordination; steric bulk from ethyl group. | Synthesize metal complexes and evaluate their performance in catalytic reactions like cross-coupling. |
| DNA/RNA Binders | Planar structure suitable for intercalation. | Study binding affinity and sequence selectivity; explore applications in molecular biology. |
Design and Synthesis of Next-Generation Phenanthridine Analogues with Tailored Properties for Research Purposes
Building upon the core structure of this compound, a key future direction is the rational design and synthesis of next-generation analogues with precisely tailored properties for specific research applications. By systematically modifying the substituents and extending the aromatic system, it is possible to fine-tune the molecule's electronic, steric, and photophysical characteristics.
Future research in this area should focus on:
Structure-Property Relationship Studies: A systematic investigation into how different substituents at various positions on the phenanthridine ring influence the molecule's properties is crucial. This involves synthesizing a library of analogues and correlating their structural features with their observed chemical and physical behavior.
Introduction of Bioactive Moieties: The synthesis of hybrid molecules that combine the this compound scaffold with other known bioactive fragments could lead to the discovery of compounds with novel biological activities. mdpi.com
Development of Water-Soluble Analogues: For many biological applications, water solubility is a critical parameter. The introduction of polar functional groups, such as carboxylates or sulfonates, onto the phenanthridine core would enhance aqueous solubility and facilitate biological testing.
Q & A
Q. How should conflicting toxicity profiles of this compound in different in vitro models be reconciled?
- Methodological Answer : Standardize assay conditions (cell lines, exposure times) across labs. Perform cytotoxicity dose-response curves with controls for metabolic activation (e.g., S9 fractions). Use omics approaches (transcriptomics, proteomics) to identify mechanism-specific biomarkers. Cross-reference with in silico toxicity predictions (e.g., ProTox-II) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
